REACTION_CXSMILES
|
[C:1]([CH:4]([CH2:8][C:9]#[C:10][CH3:11])[C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[CH3:12][O:13]C(OC)(C)C.[C:19]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:19][O:7][C:5]([O:13][CH3:12])([CH:4]([C:1](=[O:3])[CH3:2])[CH2:8][C:9]#[C:10][CH3:11])[CH3:6]
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(C)=O)CC#CC
|
Name
|
|
Quantity
|
0.31 mol
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred with 1 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
of benzene was slowly distilled until the material
|
Type
|
CUSTOM
|
Details
|
boiling below 65°
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
FILTRATION
|
Details
|
of sodium carbonate and filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(C(CC#CC)C(C)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |